molecular formula C22H22ClN3 B3889959 N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B3889959
M. Wt: 363.9 g/mol
InChI Key: TWQVZDVHNYVVPY-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as NBMPR, is a synthetic compound used in scientific research as a potent inhibitor of nucleoside transporters. This molecule has been extensively studied for its biochemical and physiological effects, and it has been shown to have a wide range of applications in the field of molecular biology.

Mechanism of Action

N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, which leads to a decrease in the uptake of nucleosides into cells. This mechanism of action has been extensively studied, and it has been shown to be highly specific for nucleoside transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of nucleoside transporters by this compound has been shown to lead to a decrease in the uptake of nucleosides into cells, which can have important implications for the study of nucleoside metabolism and transport. This compound has also been shown to have antiviral activity, particularly against herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is its high potency and specificity for nucleoside transporters. This makes it an ideal tool for studying the role of these transporters in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. One area of research is the development of more specific and potent inhibitors of nucleoside transporters. Another area of research is the study of the role of nucleoside transporters in various diseases, such as cancer and viral infections. Additionally, there is potential for the development of new antiviral drugs based on the mechanism of action of this compound. Overall, this compound is a valuable tool for scientific research, and its potential applications are vast.

Scientific Research Applications

N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been widely used in scientific research as a potent inhibitor of nucleoside transporters. This molecule has been shown to inhibit the uptake of nucleosides into cells, which has important implications for the study of nucleoside metabolism and transport. This compound has been used to study the role of nucleoside transporters in cancer cells, as well as in the development of antiviral drugs.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVZDVHNYVVPY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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